ARN14974

Description

BenchChem offers high-quality ARN14974 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARN14974 including the price, delivery time, and more detailed information at info@benchchem.com.

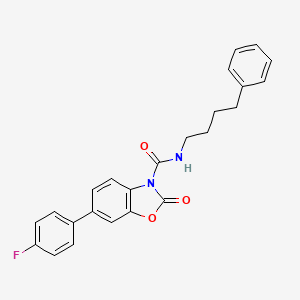

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ARN14974

Abstract

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase (AC), an essential enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide, ARN14974 serves as a critical tool for investigating the cellular roles of the ceramide/sphingosine-1-phosphate rheostat. This document provides a comprehensive overview of ARN14974's mechanism of action, its impact on cellular signaling pathways, a summary of its quantitative parameters, and detailed experimental protocols for its characterization.

Introduction to Sphingolipid Metabolism and Acid Ceramidase

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes. The metabolic hub of this pathway is ceramide, a pro-apoptotic and anti-proliferative lipid. The cellular level of ceramide is tightly regulated by a network of enzymes. Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that catalyzes the degradation of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation, survival, and migration.

The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. A shift towards ceramide accumulation typically leads to cell cycle arrest and apoptosis, while an increase in S1P levels favors cell growth and survival. In various pathologies, including cancer, the expression and activity of acid ceramidase are often upregulated, leading to depleted ceramide levels and contributing to disease progression. Consequently, inhibitors of acid ceramidase are valuable as both research tools and potential therapeutic agents.

Core Mechanism of Action of ARN14974

ARN14974 functions as a direct and potent inhibitor of acid ceramidase. As a benzoxazolone carboxamide, its chemical structure allows it to interact with the enzyme's active site, preventing the hydrolysis of ceramide. This inhibition leads to a significant accumulation of intracellular ceramides and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.

The primary biochemical consequence of ARN14974 action is the modulation of the sphingolipid rheostat. By increasing the ceramide-to-S1P ratio, ARN14974 shifts the cellular signaling balance towards pathways that promote apoptosis and inhibit proliferation.

Downstream Signaling Pathways Modulated by ARN14974

The accumulation of ceramide induced by ARN14974 triggers a cascade of downstream signaling events, primarily culminating in apoptosis and cell cycle arrest.

3.1. Activation of Stress-Activated Protein Kinase (SAPK) Pathways

Ceramide is a well-established activator of stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38 MAPK). Activation of these pathways is a key mechanism for ceramide-induced apoptosis.

-

JNK/SAPK Pathway: Ceramide accumulation can lead to the activation of the JNK signaling cascade, which in turn can phosphorylate and regulate the activity of transcription factors like c-Jun and proteins in the Bcl-2 family, ultimately promoting apoptosis.

-

p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is activated by cellular stress, including elevated ceramide levels, and contributes to apoptotic signaling.

3.2. Inhibition of Pro-Survival Pathways

In concert with activating death pathways, ceramide also inhibits pro-survival signals.

-

Akt Pathway Inhibition: Ceramide can directly inhibit the PI3K/Akt signaling pathway, a central node for cell survival, proliferation, and growth. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as BAD.

3.3. Mitochondrial Apoptosis Pathway

Ceramide can directly influence mitochondrial integrity to initiate the intrinsic apoptosis pathway. It can activate protein phosphatase 2A (PP2A), which dephosphorylates and activates pro-apoptotic proteins like Bak and Bax, while promoting the degradation of the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for ARN14974.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 79 nM | Acid Ceramidase | |

| Cellular Concentration Range | 0.1 - 20 µM | SW403 adenocarcinoma cells, RAW 264.7 murine macrophages | |

| In Vivo Dosage | 10 mg/kg (i.v.) | Mice | |

| In Vivo Effect | Reduced AC activity in brain, liver, heart, lungs, kidney; increased pulmonary ceramide | Mice |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ARN14974's activity. Below are representative protocols for in vitro and cell-based assays.

5.1. In Vitro Fluorogenic Acid Ceramidase Activity Assay

This protocol is adapted from methods used for high-throughput screening of acid ceramidase inhibitors. It measures the enzymatic activity by detecting the release of a fluorescent product.

Materials:

-

Source of acid ceramidase (e.g., cell lysate from A375 cells overexpressing AC)

-

Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

-

Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine) or similar fluorescent ceramide analog

-

Inhibitor: ARN14974 dissolved in DMSO

-

Reaction Stop Solution: Methanol

-

Developing Reagent: Sodium periodate (NaIO₄) in glycine-NaOH buffer (pH 10.6)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of ARN14974 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme Reaction: In each well of the microplate, add 20 µL of the enzyme source.

-

Inhibitor Incubation: Add 10 µL of the diluted ARN14974 or vehicle control to the wells. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., RBM14-C12, final concentration 20 µM).

-

Reaction Incubation: Incubate the plate for 1-3 hours at 37°C, protected from light.

-

Stop Reaction: Terminate the reaction by adding 25 µL of Methanol to each well.

-

Fluorescence Development: Add 100 µL of the NaIO₄ developing reagent. This oxidizes the product's aminodiol, leading to β-elimination and release of the fluorescent umbelliferone.

-

Measurement: After a 10-20 minute incubation at room temperature, measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ARN14974: A Technical Guide to its Function as an Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARN14974, a potent and systemically active inhibitor of acid ceramidase (AC). The information presented herein is compiled from publicly available research and is intended to support further investigation and drug development efforts.

Core Function and Mechanism of Action

ARN14974 is a benzoxazolone carboxamide that functions as a highly potent inhibitor of intracellular acid ceramidase.[1][2][3][4][5] Acid ceramidase is a critical lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzymatic activity, ARN14974 effectively increases the intracellular concentration of ceramides while decreasing the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1][6] This modulation of the ceramide/sphingosine rheostat is central to the biological effects of ARN14974, as ceramides are key signaling molecules involved in cellular processes such as apoptosis, cell senescence, and inflammation.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ARN14974 activity based on available in vitro and in vivo data.

| Parameter | Value | Species/System | Reference |

| IC50 (Enzymatic) | 79 nM | Human Acid Ceramidase | [1][2][3][4][5][6] |

| IC50 (Cellular) | 400 nM | RAW 264.7 (murine macrophages) | [1][6] |

| 825 nM | SW403 (human adenocarcinoma) | [1][6] |

| Parameter | Value | Administration Route | Species | Reference |

| Cmax | 1767.9 ng/mL | 10 mg/kg (i.p.) | Mice | [2] |

| 628 ng/mL | 1 mg/kg (i.v.) | Mice | [2] | |

| Half-life (t½) | 458 min | 10 mg/kg (i.p.) | Mice | [2] |

| 72 min | 1 mg/kg (i.v.) | Mice | [2] |

Signaling Pathway

The primary mechanism of ARN14974 involves the direct inhibition of acid ceramidase, leading to an accumulation of ceramide. Ceramide, a bioactive lipid, can trigger a cascade of downstream signaling events, most notably the induction of apoptosis. The following diagram illustrates the simplified signaling pathway affected by ARN14974.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of ARN14974.

In Vitro Acid Ceramidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARN14974 against purified human acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic ceramidase substrate (e.g., NBD-C12-ceramide)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

-

ARN14974 stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ARN14974 in assay buffer.

-

In a 96-well plate, add 10 µL of each ARN14974 dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 40 µL of recombinant human acid ceramidase solution to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic ceramidase substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate the percent inhibition for each concentration of ARN14974 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular Ceramide Level Quantification

Objective: To measure the effect of ARN14974 on intracellular ceramide levels in a cell line (e.g., SW403).

Materials:

-

SW403 human adenocarcinoma cells

-

Cell culture medium and supplements

-

ARN14974 stock solution in DMSO

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry (e.g., C17-ceramide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed SW403 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ARN14974 (e.g., 0.1 to 20 µM) or vehicle (DMSO) for 24 hours.

-

After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

-

Perform lipid extraction using a modified Bligh-Dyer method.

-

Add internal standards to the lipid extracts for normalization.

-

Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the levels of different ceramide species.

-

Normalize the ceramide levels to the internal standard and total protein concentration.

-

Compare the ceramide levels in ARN14974-treated cells to the vehicle-treated control.

In Vivo Efficacy

In vivo studies in mice have demonstrated that ARN14974 is systemically active.[1][2] Following intraperitoneal or intravenous administration, ARN14974 effectively reduces acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1][2][6] This inhibition of AC activity leads to a corresponding increase in pulmonary ceramide levels.[1] These findings highlight the potential of ARN14974 as a tool to study the in vivo roles of acid ceramidase and as a potential therapeutic agent.

Conclusion

ARN14974 is a well-characterized, potent, and systemically active inhibitor of acid ceramidase. Its ability to modulate the ceramide-sphingosine rheostat makes it a valuable tool for research into the roles of sphingolipids in health and disease. Further investigation into its therapeutic potential in areas such as oncology and inflammatory diseases is warranted. So far, no clinical studies have been conducted with ARN14974.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. glpbio.com [glpbio.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. DSpace [diposit.ub.edu]

- 8. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

ARN14974: A Technical Guide to its Role in Ceramide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide into sphingosine and fatty acid, ARN14974 leads to the intracellular accumulation of ceramide, a bioactive lipid implicated in various cellular processes including apoptosis, cell cycle arrest, and inflammation. This technical guide provides a comprehensive overview of ARN14974, including its mechanism of action, its effects on ceramide metabolism in cellular and in vivo models, and detailed experimental protocols for its use. Additionally, it visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting ceramide metabolism.

Introduction to ARN14974 and Ceramide Metabolism

Ceramide is a central hub in sphingolipid metabolism, and its intracellular concentration is tightly regulated by a network of enzymes. An imbalance in ceramide levels is associated with numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a critical role in attenuating ceramide levels by catalyzing its degradation. Elevated AC activity has been observed in various cancers, contributing to chemoresistance and tumor progression by maintaining low pro-apoptotic ceramide levels.

ARN14974 has emerged as a valuable pharmacological tool to investigate the roles of ceramide and as a potential therapeutic agent. Its specific inhibition of acid ceramidase allows for the controlled elevation of intracellular ceramide, thereby promoting cellular outcomes such as apoptosis in cancer cells.

Physicochemical Properties and Quantitative Data

A summary of the key properties and quantitative data for ARN14974 is presented below.

| Property | Value | Reference |

| IUPAC Name | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide | |

| Synonym | Acid Ceramidase Inhibitor 17a | [1] |

| CAS Number | 1644158-57-5 | [1] |

| Molecular Formula | C₂₄H₂₁FN₂O₃ | [1] |

| Molecular Weight | 404.4 g/mol | [1] |

| IC₅₀ (Acid Ceramidase) | 79 nM | [1] |

| Solubility | DMF: 2 mg/mL; DMSO: 2 mg/mL | [1] |

| λmax | 256 nm | [1] |

Effects on Ceramide Metabolism

ARN14974 has been demonstrated to effectively modulate sphingolipid levels in both in vitro and in vivo models.

| Model System | Treatment | Observed Effects | Reference |

| SW403 Adenocarcinoma Cells | 0.1 to 20 µM ARN14974 | Increased levels of ceramide; Reduced levels of sphingosine and dihydroceramide. | [1] |

| RAW 264.7 Murine Macrophages | 0.1 to 20 µM ARN14974 | Increased levels of ceramide; Reduced levels of sphingosine and dihydroceramide. | [1] |

| Mice | 10 mg/kg ARN14974 (intravenous) | Reduced acid ceramidase activity in brain, liver, heart, lungs, and kidney; Increased pulmonary ceramide levels. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ARN14974.

In Vitro Acid Ceramidase Inhibition Assay (Fluorogenic)

This protocol is adapted from established fluorogenic assays for acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

ARN14974

-

Fluorogenic acid ceramidase substrate (e.g., Rbm14-12)

-

Assay Buffer: 25 mM Sodium Acetate, pH 4.5

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of ARN14974 in DMSO.

-

Serially dilute ARN14974 in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 25 µL of the diluted ARN14974 or vehicle (DMSO in Assay Buffer) to triplicate wells.

-

Add 25 µL of recombinant human acid ceramidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration of Rbm14-12).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction according to the substrate manufacturer's instructions (this may involve the addition of a stop solution).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of ARN14974 and determine the IC₅₀ value.

Cell Culture and Treatment with ARN14974

4.2.1. SW403 Human Colorectal Adenocarcinoma Cells

Materials:

-

SW403 cells (ATCC® CCL-230™)

-

Leibovitz's L-15 Medium (ATCC® 30-2008™)

-

Fetal Bovine Serum (FBS)

-

ARN14974

-

6-well plates

Procedure:

-

Culture SW403 cells in Leibovitz's L-15 Medium supplemented with 10% FBS at 37°C in a CO₂-free incubator.

-

Seed SW403 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

-

Allow the cells to adhere overnight.

-

Prepare various concentrations of ARN14974 (e.g., 0.1, 1, 10, 20 µM) in the complete growth medium from a stock solution in DMSO. Include a vehicle control (DMSO alone).

-

Replace the medium in the wells with the medium containing ARN14974 or vehicle.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Harvest the cells for subsequent analysis (e.g., sphingolipid quantification).

4.2.2. RAW 264.7 Murine Macrophage Cells

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ARN14974

-

6-well plates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

-

Seed RAW 264.7 cells in 6-well plates at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare ARN14974 concentrations in complete growth medium as described for SW403 cells.

-

Treat the cells with ARN14974 or vehicle and incubate for the desired duration.

-

Collect the cells for further analysis.

Sphingolipid Quantification by LC-MS/MS

This is a generalized protocol for the extraction and analysis of sphingolipids from cultured cells.

Materials:

-

Cell pellets from ARN14974-treated and control cells

-

Internal standards for ceramide, sphingosine, and dihydroceramide

-

Methanol, Chloroform, Water (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a known volume of water. b. Add the internal standards. c. Add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 water:methanol:chloroform). d. Vortex thoroughly and incubate on ice. e. Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8. f. Centrifuge to separate the phases. g. Collect the lower organic phase containing the lipids. h. Dry the lipid extract under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol). b. Inject the sample into the LC-MS/MS system. c. Separate the different sphingolipid species using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid). d. Detect and quantify the specific ceramide, sphingosine, and dihydroceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions. e. Normalize the results to the internal standards and the initial cell number or protein content.

In Vivo Mouse Study

This protocol provides a framework for an in vivo experiment to assess the effect of ARN14974.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

ARN14974

-

Vehicle for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Anesthesia

-

Tissue collection tools

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Prepare the dosing solution of ARN14974 in a suitable vehicle.

-

Administer ARN14974 (e.g., 10 mg/kg) or vehicle to the mice via intravenous injection.

-

At a predetermined time point after injection (e.g., 24 hours), euthanize the mice.

-

Perfuse the animals with saline to remove blood from the organs.

-

Harvest the desired organs (e.g., lungs, liver, brain, heart, kidney).

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

For sphingolipid analysis, homogenize the tissues and perform lipid extraction and LC-MS/MS as described above.

Signaling Pathways and Experimental Workflows

Ceramide Metabolism and the Action of ARN14974

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the point of intervention for ARN14974.

Caption: ARN14974 inhibits Acid Ceramidase, increasing ceramide.

Ceramide-Mediated Apoptosis Signaling Pathway

Inhibition of acid ceramidase by ARN14974 leads to ceramide accumulation, which can trigger apoptosis through the activation of stress-activated protein kinase (SAPK) pathways.

Caption: ARN14974 induces apoptosis via ceramide, JNK, and p38.

Experimental Workflow: In Vitro Analysis

The following diagram outlines a typical workflow for studying the effects of ARN14974 in cell culture.

Caption: Workflow for in vitro analysis of ARN14974 effects.

Experimental Workflow: In Vivo Analysis

This diagram illustrates the key steps in an in vivo study of ARN14974.

Caption: Workflow for in vivo analysis of ARN14974 effects.

Conclusion

ARN14974 is a powerful research tool for elucidating the complex roles of ceramide in cellular signaling and pathophysiology. Its high potency and systemic activity make it a valuable compound for both in vitro and in vivo studies. The experimental protocols and workflows provided in this guide offer a foundation for researchers to investigate the effects of ARN14974 on ceramide metabolism and its downstream consequences. Further research into the therapeutic potential of ARN14974 and similar acid ceramidase inhibitors is warranted, particularly in the context of cancer and other diseases characterized by dysregulated sphingolipid metabolism.

References

The Role of ARN14974 in Apoptosis and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), an enzyme crucial for the breakdown of the pro-apoptotic lipid, ceramide. By inhibiting AC, ARN14974 leads to the intracellular accumulation of ceramide, a key signaling molecule that can trigger programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the role of ARN14974 in inducing apoptosis and modulating cellular signaling pathways. It includes a summary of its biochemical activity, its effects on cellular lipid composition, and its pro-apoptotic efficacy in cancer cells. Detailed experimental protocols and visualizations of the underlying signaling mechanisms are provided to support further research and drug development efforts in this area.

Introduction to ARN14974 and its Target: Acid Ceramidase

ARN14974 is a novel benzoxazolone carboxamide that acts as a highly potent, irreversible inhibitor of acid ceramidase (AC), with an IC50 value of 79 nM[1]. AC is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical control point in the sphingolipid metabolic pathway, regulating the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P). In various pathological conditions, including cancer, the upregulation of AC can lead to decreased ceramide levels, contributing to therapeutic resistance and cell survival. By inhibiting AC, ARN14974 effectively shifts this balance towards ceramide accumulation, thereby promoting apoptosis.

Biochemical and Cellular Effects of ARN14974

The primary mechanism of action of ARN14974 is the covalent modification of the catalytic cysteine residue within the active site of acid ceramidase, leading to its irreversible inhibition[1]. This inhibition has profound effects on the cellular sphingolipid profile.

Quantitative Effects on Sphingolipid Levels

Treatment of various cell lines with ARN14974 leads to a significant and concentration-dependent increase in intracellular ceramide levels, accompanied by a decrease in the levels of its metabolic products, sphingosine and sphingosine-1-phosphate.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Fold Change in Total Ceramide Levels (vs. Vehicle) | Reference |

| SW403 Adenocarcinoma | 1 | 24 | ~2.5 | [1] |

| SW403 Adenocarcinoma | 10 | 24 | ~4.0 | [1] |

| RAW 264.7 Macrophages | 1 | 24 | ~2.0 | [1] |

| RAW 264.7 Macrophages | 10 | 24 | ~3.5 | [1] |

| A549 Non-Small Cell Lung Cancer | 10 | 48 | Significant Increase | [2] |

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percent Decrease in Sphingosine Levels (vs. Vehicle) | Reference |

| SW403 Adenocarcinoma | 1 | 24 | ~50% | [1] |

| SW403 Adenocarcinoma | 10 | 24 | ~75% | [1] |

In vivo studies in mice have also demonstrated the systemic activity of ARN14974. A single intravenous injection of 10 mg/kg resulted in a significant increase in ceramide levels in various organs, including the lungs, liver, and brain, confirming its potential for systemic applications[1].

ARN14974-Induced Apoptosis and Associated Signaling Pathways

The accumulation of intracellular ceramide following ARN14974 treatment triggers a cascade of events culminating in apoptosis. Ceramide acts as a second messenger, influencing multiple signaling pathways that regulate cell death and survival.

Induction of Apoptosis in Cancer Cells

Recent studies have highlighted the pro-apoptotic and anti-proliferative effects of ARN14974 in human non-small cell lung cancer (NSCLC) A549 cells[2]. Treatment with ARN14974 was shown to induce morphological and ultrastructural changes characteristic of apoptosis[2].

Key Signaling Pathways Modulated by ARN14974

The pro-apoptotic effects of ARN14974-induced ceramide accumulation are mediated through the modulation of several key signaling pathways:

-

Mitochondrial (Intrinsic) Apoptosis Pathway: Ceramide can directly impact mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, leading to the activation of executioner caspases such as caspase-3 and subsequent cell death.

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Elevated ceramide levels are known to activate the SAPK/JNK signaling cascade, which plays a crucial role in promoting apoptosis in response to cellular stress.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Similar to the JNK pathway, the p38 MAPK pathway can be activated by ceramide and contributes to the induction of apoptosis.

-

Inhibition of Pro-Survival Pathways: Ceramide can antagonize pro-survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting Akt activity, ceramide accumulation can lead to the dephosphorylation and activation of pro-apoptotic proteins.

Visualizing the Molecular Mechanisms

Signaling Pathway of ARN14974-Induced Apoptosis

References

- 1. Oxidized Phospholipids Induce Ceramide Accumulation in RAW 264.7 Macrophages: Role of Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of proapoptotic and anticancer effects mediated by intracellular ceramide changing dependent on ARN14974=BOC treatment in human non-small cell lung cancer | AVESİS [avesis.anadolu.edu.tr]

The Discovery and Synthesis of ARN14974: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 has emerged as a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of ARN14974. It is intended to serve as a resource for researchers in drug discovery and development, providing detailed methodologies, quantitative data, and visualization of the relevant biological pathways and experimental workflows.

Introduction

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This enzymatic activity is a critical control point in the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate decisions such as apoptosis, proliferation, and inflammation. Dysregulation of acid ceramidase activity has been implicated in various pathologies, including cancer and lysosomal storage diseases, making it an attractive therapeutic target.

The discovery of ARN14974, a benzoxazolone carboxamide, represents a significant advancement in the development of potent and specific inhibitors of acid ceramidase. With a low nanomolar inhibitory concentration, ARN14974 has demonstrated efficacy in both in vitro and in vivo models, highlighting its potential as a pharmacological tool and a lead compound for drug development.

Discovery of ARN14974

The identification of the benzoxazolone carboxamide scaffold as a potent inhibitor of acid ceramidase originated from a focused screening effort to identify novel, non-ceramide-like inhibitors. This approach aimed to overcome the limitations of early-generation ceramide analogs, which often suffered from poor selectivity and drug-like properties.

Lead Identification Workflow

The discovery process followed a logical progression from initial screening to lead optimization. A high-throughput screening (HTS) campaign of a diverse chemical library against recombinant human acid ceramidase was the foundational step. This was followed by hit-to-lead chemistry to improve potency and druglike properties, ultimately leading to the identification of ARN14974.

Synthesis of ARN14974

ARN14974, with the chemical name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide, is synthesized through a multi-step process. The following is a representative synthetic protocol based on the general procedures for benzoxazolone carboxamides.

Experimental Protocol: Synthesis of ARN14974

Step 1: Synthesis of 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one

A mixture of 4-bromo-2-nitrophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 3:1 mixture of toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting intermediate is then dissolved in ethanol, and 10% Pd/C (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is dissolved in tetrahydrofuran, and 1,1'-carbonyldiimidazole (1.1 eq) is added. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one.

Step 2: Synthesis of ARN14974

To a solution of 6-(4-fluorophenyl)-3H-benzo[d]oxazol-2-one (1.0 eq) in anhydrous acetonitrile is added 4-phenylbutyl isocyanate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ARN14974 as a white solid.

Biological Activity and Mechanism of Action

ARN14974 is a potent inhibitor of acid ceramidase. Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of the enzyme, leading to irreversible inhibition.

Quantitative Data

The following tables summarize the key quantitative data for ARN14974.

| Parameter | Value | Reference |

| IC50 (Acid Ceramidase) | 79 nM |

IC50: Half-maximal inhibitory concentration.

| Organ | Acid Ceramidase Activity Reduction | Reference |

| Brain | Significant | |

| Liver | Significant | |

| Heart | Significant | |

| Lungs | Significant | |

| Kidney | Significant |

In vivo efficacy of ARN14974 (10 mg/kg, i.v.) in mice.

| Tissue | Ceramide Level Change | Reference |

| Pulmonary | Increased |

Effect of ARN14974 on tissue ceramide levels in mice.

Signaling Pathway

ARN14974 exerts its cellular effects by modulating the ceramide-S1P signaling pathway. By inhibiting acid ceramidase, ARN14974 leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of sphingosine and its pro-survival metabolite, S1P. This shift in the ceramide/S1P ratio can induce apoptosis and inhibit cell proliferation.

Experimental Protocols

Acid Ceramidase Activity Assay

This protocol describes a common method for measuring acid ceramidase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

-

Fluorogenic acid ceramidase substrate (e.g., NBD-C12-ceramide)

-

Acid ceramidase assay buffer (e.g., 200 mM sodium acetate, pH 4.5, 0.1% Triton X-100)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 10-20 µg of protein) to each well.

-

For inhibitor studies, pre-incubate the lysates with varying concentrations of ARN14974 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate dissolved in assay buffer to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).

-

Measure the fluorescence of the liberated fluorophore (e.g., NBD) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the acid ceramidase activity as the rate of fluorescent product formation per unit of protein.

Conclusion

ARN14974 is a valuable chemical probe for studying the biological roles of acid ceramidase and a promising lead compound for the development of novel therapeutics. Its high potency, systemic activity, and well-defined mechanism of action make it a superior tool compared to earlier, less specific inhibitors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of acid ceramidase inhibition and the development of next-generation inhibitors based on the benzoxazolone carboxamide scaffold.

An In-Depth Technical Guide to ARN14974 for the Study of Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent and specific inhibitor of acid ceramidase (AC; ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this critical step in sphingolipid catabolism, ARN14974 serves as an invaluable chemical tool for investigating the complex roles of ceramide and other sphingolipids in a multitude of cellular processes. This technical guide provides a comprehensive overview of ARN14974, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a summary of its effects on sphingolipid metabolism and downstream signaling pathways. This document is intended to equip researchers with the necessary information to effectively utilize ARN14974 in their studies of sphingolipid biology, from fundamental research to preclinical drug development.

Introduction to Sphingolipid Metabolism and Acid Ceramidase

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules involved in regulating a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation. The metabolic hub of sphingolipid pathways is ceramide, a pro-apoptotic lipid. The intracellular levels of ceramide are tightly regulated by a network of enzymes that either synthesize or degrade it.

Acid ceramidase (AC) is a lysosomal hydrolase that plays a central role in sphingolipid metabolism by catalyzing the breakdown of ceramide. Dysregulation of AC activity has been implicated in various human pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. Elevated AC expression in cancer cells, for instance, leads to decreased intracellular ceramide levels, thereby promoting cell survival and resistance to chemotherapy. Consequently, the inhibition of AC has emerged as a promising therapeutic strategy for these diseases.

ARN14974: A Specific Inhibitor of Acid Ceramidase

ARN14974 is a benzoxazolone carboxamide that acts as a potent and selective inhibitor of acid ceramidase.[1] Its systematic name is 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide. By inhibiting AC, ARN14974 leads to the intracellular accumulation of various ceramide species and a concomitant reduction in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide-S1P rheostat makes ARN14974 a powerful tool for studying the functional consequences of ceramide accumulation.

Quantitative Data

The following table summarizes the key quantitative parameters of ARN14974's activity.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 (in vitro) | 79 nM | Recombinant human acid ceramidase | [1] |

| Cellular Activity | 0.1 - 20 µM | SW403 adenocarcinoma cells, RAW 264.7 murine macrophages | [1] |

| In Vivo Efficacy | 10 mg/kg (i.v.) | Mice | [1] |

Signaling Pathways Modulated by ARN14974

The primary effect of ARN14974 is the inhibition of acid ceramidase, leading to an accumulation of its substrate, ceramide. This shift in the sphingolipid balance has profound effects on various downstream signaling pathways.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for ARN14974.

Downstream Apoptotic Signaling

Ceramide accumulation induced by ARN14974 can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, and the inhibition of the pro-survival Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ARN14974.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from a fluorogenic assay method and can be performed in a 96-well plate format for high-throughput screening.

Materials:

-

Cell lysate or recombinant human acid ceramidase

-

ARN14974 stock solution (in DMSO)

-

Fluorogenic substrate (e.g., Rbm14-12)

-

Assay buffer: 25 mM Sodium Acetate, pH 4.5

-

Stop solution: 100 mM Glycine-NaOH, pH 10.6

-

Sodium periodate (NaIO4) solution (2.5 mg/mL in stop solution)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of ARN14974 in the assay buffer.

-

In each well of the 96-well plate, add 25 µL of cell lysate (containing a predetermined amount of protein, e.g., 10-25 µg) or recombinant enzyme.

-

Add 5 µL of the ARN14974 dilution or vehicle control (DMSO in assay buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration, e.g., 20 µM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction by adding 100 µL of the NaIO4 solution.

-

Incubate the plate in the dark at 37°C for 1 hour to allow for the development of the fluorescent product.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition of acid ceramidase activity for each concentration of ARN14974 and determine the IC50 value.

Cellular Ceramide Accumulation Assay

This protocol describes how to treat cells with ARN14974 and subsequently measure changes in sphingolipid levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cell line of interest (e.g., SW403, RAW 264.7)

-

Cell culture medium and supplements

-

ARN14974 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., methanol:chloroform, 2:1, v/v)

-

Internal standards for sphingolipids

-

LC-MS/MS system

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of ARN14974 (e.g., 0.1, 1, 10, 20 µM) or vehicle control for a specified period (e.g., 24 hours).

-

After treatment, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Perform lipid extraction by adding the extraction solvent containing internal standards to the cell pellet.

-

Vortex the samples thoroughly and incubate at 48°C for 24 hours.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the levels of different ceramide species, sphingosine, and S1P.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

ARN14974 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of ARN14974 for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.

Conclusion

ARN14974 is a highly valuable pharmacological tool for the investigation of sphingolipid metabolism and signaling. Its potency and specificity for acid ceramidase allow for the precise manipulation of intracellular ceramide levels, enabling researchers to dissect the multifaceted roles of this bioactive lipid in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of ARN14974 in a variety of research contexts, from basic cell biology to the development of novel therapeutic strategies targeting sphingolipid pathways. As our understanding of the intricate network of sphingolipid signaling continues to expand, the utility of specific inhibitors like ARN14974 will undoubtedly grow, paving the way for new discoveries and therapeutic innovations.

References

The Impact of ARN14974 on Sphingosine-1-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 has emerged as a potent and selective inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide into sphingosine and fatty acid, ARN14974 modulates the intracellular concentrations of several critical bioactive lipids. This guide provides an in-depth analysis of the effects of ARN14974, with a particular focus on its impact on sphingosine-1-phosphate (S1P) levels. Understanding this mechanism is crucial for researchers investigating the therapeutic potential of ARN14974 in various pathologies, including cancer and inflammatory diseases, where the ceramide/S1P rheostat plays a pivotal role.

Mechanism of Action: Inhibition of Acid Ceramidase

ARN14974 is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase, with a reported IC50 value of 79 nM.[1] Acid ceramidase is a lysosomal enzyme responsible for the degradation of ceramide into sphingosine. By inhibiting this enzyme, ARN14974 leads to an accumulation of intracellular ceramide and a corresponding decrease in the levels of its downstream product, sphingosine.[1]

Sphingosine serves as the direct precursor for the synthesis of sphingosine-1-phosphate (S1P), a signaling molecule with profound effects on cell proliferation, survival, migration, and inflammation. The phosphorylation of sphingosine to S1P is catalyzed by sphingosine kinases (SphK1 and SphK2). Consequently, by reducing the available pool of sphingosine, ARN14974 is expected to lead to a significant reduction in intracellular and extracellular S1P levels.

Quantitative Data on the Effects of ARN14974

The inhibitory effect of ARN14974 on acid ceramidase and its subsequent impact on sphingolipid levels have been quantified in various cell lines and in vivo models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Acid Ceramidase) | 79 nM | Recombinant Human AC | [1] |

| Effect on Ceramide | Increase | SW403, RAW 264.7 cells | [1] |

| Effect on Sphingosine | Decrease | SW403, RAW 264.7 cells | [1] |

| Expected Effect on S1P | Decrease | Inferred from mechanism | N/A |

Signaling Pathways

The inhibition of acid ceramidase by ARN14974 directly perturbs the sphingolipid metabolic pathway, leading to a shift in the balance between pro-apoptotic ceramide and pro-survival S1P.

Caption: ARN14974 inhibits acid ceramidase, increasing ceramide and decreasing sphingosine and S1P.

Experimental Protocols

Acid Ceramidase Activity Assay

This protocol is a representative method for determining the inhibitory activity of ARN14974 on acid ceramidase.

Objective: To measure the IC50 of ARN14974 for acid ceramidase.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic ceramidase substrate (e.g., N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide)

-

Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

-

ARN14974 stock solution (in DMSO)

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of ARN14974 in assay buffer.

-

In a 96-well plate, add the recombinant acid ceramidase to each well.

-

Add the diluted ARN14974 or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of ARN14974 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the IC50 of ARN14974 on acid ceramidase.

Sphingolipid Quantification by LC-MS/MS

This protocol outlines a general method for the analysis of sphingolipid levels in cells treated with ARN14974.

Objective: To quantify the changes in ceramide, sphingosine, and sphingosine-1-phosphate levels in cells following treatment with ARN14974.

Materials:

-

Cell culture (e.g., SW403 or RAW 264.7)

-

ARN14974

-

Internal standards for each lipid class (e.g., C17-ceramide, d7-sphingosine, d7-S1P)

-

Solvents for lipid extraction (e.g., methanol, chloroform, water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of ARN14974 or vehicle for a specified time.

-

Cell Lysis and Lipid Extraction:

-

Harvest and lyse the cells.

-

Add the internal standard mixture to the cell lysates.

-

Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform/methanol/water mixture.

-

Separate the organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

-

Detect and quantify the individual lipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid by comparing its peak area ratio (analyte/internal standard) to a standard curve generated with known amounts of each lipid.

-

Normalize the lipid levels to a measure of cell number or protein concentration.

-

Caption: Workflow for quantifying sphingolipid changes after ARN14974 treatment.

Conclusion

ARN14974 is a valuable research tool for investigating the roles of the ceramide/S1P signaling axis in various biological processes. Its potent and specific inhibition of acid ceramidase provides a means to manipulate the intracellular levels of these key bioactive lipids. The expected downstream effect of ARN14974 is a significant reduction in sphingosine-1-phosphate levels, thereby shifting the cellular balance towards the pro-apoptotic effects of ceramide. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of ARN14974 and further elucidate its therapeutic potential.

References

In Vivo Efficacy of ARN14974 in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC), in mouse models. The data herein is compiled from preclinical studies, offering a comprehensive resource for researchers in oncology and drug development.

Core Findings: ARN14974 Demonstrates Anti-Tumor Activity in Mice

ARN14974 has been shown to effectively inhibit tumor growth in xenograft mouse models. As an inhibitor of acid ceramidase, ARN14974 modulates the ceramide-sphingosine-1-phosphate rheostat, promoting the accumulation of the pro-apoptotic lipid ceramide, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of ARN14974 in mice.

| Study Parameter | Details |

| Drug | ARN14974 (also referred to as 17a) |

| Mechanism of Action | Inhibition of Acid Ceramidase (ASAH1) |

| In Vitro Potency (IC50) | 79 nM |

| Animal Model | Xenograft Mouse Model (Tsc2-null cells) |

| Key Efficacy Endpoint | Reduction in tumor growth |

| Efficacy in Tsc2-null Xenograft Model | |

| Treatment Group | Outcome |

| Vehicle Control | Progressive tumor growth |

| ARN14974 (17a) | Significantly decreased tumor growth.[1] |

| Pharmacodynamic Effect in Mice | |

| Dose | 10 mg/kg, intravenous (i.v.) |

| Effect | Reduction of acid ceramidase activity in multiple organs (brain, liver, heart, lungs, and kidney) and an increase in pulmonary ceramide levels. |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Tsc2-null Cell Xenograft Model in NSG Mice

-

Animal Model: Female NOD-scid IL2Rgammanull (NSG) mice were used for the study.

-

Cell Line: Tsc2-null ELT3 luciferase-expressing cells were utilized for tumor implantation.

-

Tumor Induction: A suspension of Tsc2-null cells was injected subcutaneously into the flanks of the mice.

-

Treatment Regimen:

-

Once tumors were established, mice were randomized into treatment and control groups.

-

The treatment group received ARN14974 (17a). The specific dosage and administration schedule were determined based on preliminary studies to ensure efficacy without significant toxicity.

-

-

Efficacy Assessment:

-

Tumor growth was monitored regularly using bioluminescence imaging.

-

Tumor volume was calculated from caliper measurements of the tumor dimensions.

-

Data was collected over a period of four weeks to assess the long-term effects of the treatment.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by ARN14974 and the experimental workflow for the in vivo efficacy studies.

ARN14974 Mechanism of Action: Acid Ceramidase Inhibition

Caption: ARN14974 inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

In Vivo Efficacy Study Workflow

Caption: Workflow for assessing ARN14974 efficacy in a mouse xenograft model.

This guide provides a foundational understanding of the in vivo efficacy of ARN14974 in mice. The presented data and protocols are intended to support further research and development of this promising therapeutic candidate.

References

Methodological & Application

ARN14974: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2][3][4][5][6] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] By inhibiting this enzyme, ARN14974 leads to an accumulation of intracellular ceramide and a subsequent decrease in sphingosine levels.[1][3][5][7] Ceramide itself is a bioactive lipid involved in various cellular processes, including apoptosis, cell senescence, and inflammation.[5][6][7][8] The modulation of ceramide levels by ARN14974 makes it a valuable research tool for studying the roles of sphingolipids in health and disease, particularly in cancer biology and inflammatory disorders.

This document provides detailed protocols for utilizing ARN14974 in cell culture-based experiments to assess its biological activity.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Enzymatic) | 79 nM | Human Acid Ceramidase | [1][2][3][4] |

| IC50 (Cellular) | 825 nM | SW403 (human colon adenocarcinoma) | [5][7] |

| IC50 (Cellular) | 400 nM | Raw 264.7 (mouse macrophage-like) | [5][7] |

| Concentration Range for Cellular Effects | 0.1 - 20 µM | SW403 and Raw 264.7 cells | [1][3][5] |

Signaling Pathway of ARN14974 Action

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazolone carboxamides: potent and systemically active inhibitors of intracellular acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ARN14974 Administration in Mice

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] With an IC₅₀ of 79 nM, ARN14974 effectively blocks the hydrolysis of ceramide into sphingosine and a fatty acid.[2] This inhibition leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate cellular processes such as apoptosis, and a reduction in sphingosine levels.[1][2] These application notes provide detailed protocols for the dosage and administration of ARN14974 in mouse models, based on available preclinical data.

Data Presentation

In Vivo Efficacy and Pharmacokinetics

ARN14974 has demonstrated significant in vivo activity in mice, reducing acid ceramidase activity in multiple organs and increasing pulmonary ceramide levels.[2] The following tables summarize the available quantitative data on its efficacy and pharmacokinetic profile.

Table 1: In Vivo Efficacy of ARN14974 in Mice

| Parameter | Value | Organ(s) | Administration Route | Dosage | Reference |

| IC₅₀ (in vitro) | 79 nM | - | - | - | [2] |

| AC Activity Reduction | Substantial | Brain, Liver, Heart, Lungs, Kidney | Intraperitoneal (i.p.) | 10 mg/kg | [3] |

| Ceramide Level Increase | Significant | Lungs | Intraperitoneal (i.p.) | 10 mg/kg | [3] |

Table 2: Pharmacokinetic Parameters of ARN14974 in Mice

| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (10 mg/kg) |

| Cmax (Plasma concentration) | ~150 ng/mL | ~250 ng/mL |

| Time to Cmax (Tmax) | ~5 minutes | ~1 hour |

| Half-life (t½) | Not explicitly stated | Not explicitly stated |

| Area Under the Curve (AUC) | Not explicitly stated | Not explicitly stated |

Note: The pharmacokinetic data are estimated from the graphical data presented in Pizzirani, D., et al. (2015). Benzoxazolone carboxamides: Potent and systemically active inhibitors of intracellular acid ceramidase. Angew. Chem. Int. Ed. Engl. 54(2), 485-489. The publication does not explicitly state the numerical values for Cmax, t½, and AUC.

Experimental Protocols

Formulation of ARN14974 for In Vivo Administration

Materials:

-

ARN14974 (crystalline solid)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl), sterile

Protocol for Vehicle Formulation:

Due to the poor water solubility of ARN14974, a co-solvent vehicle is recommended for intravenous and intraperitoneal administration.

-

Prepare a stock solution of ARN14974 in DMSO. ARN14974 is soluble in DMSO at a concentration of 2 mg/mL.[2]

-

For a final injection volume of 100 µL per 20g mouse, prepare the dosing solution as follows:

-

Vehicle composition: 10% DMSO, 40% PEG400, 50% Saline.

-

-

To prepare 1 mL of the dosing solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of ARN14974):

-

Add 100 µL of a 2 mg/mL ARN14974 stock solution in DMSO to a sterile microcentrifuge tube.

-

Add 400 µL of PEG400 and vortex to mix thoroughly.

-

Add 500 µL of sterile saline and vortex again to ensure a homogenous solution.

-

-

Protect the solution from light and use it within a few hours of preparation.

Administration of ARN14974 to Mice

Recommended Dosage:

-

Effective Dose: A dose of 10 mg/kg administered intravenously (i.v.) or intraperitoneally (i.p.) has been shown to be effective in reducing acid ceramidase activity in various organs.[2][3]

Protocol for Intravenous (Tail Vein) Injection:

-

Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40-45°C) for a few minutes to dilate the lateral tail veins.

-

Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

-

Injection:

-

Use a 27-30 gauge needle attached to a 1 mL syringe.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Slowly inject the ARN14974 solution (typically 5-10 µL/g body weight).

-

Successful injection will be indicated by the absence of resistance and clearing of the vein.

-

-

Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the mouse for any adverse reactions.

Protocol for Intraperitoneal Injection:

-

Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

-

Injection Site: Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Injection:

-

Use a 25-27 gauge needle.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

-

Inject the ARN14974 solution.

-

-

Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of ARN14974 and a typical experimental workflow for in vivo studies.

Caption: ARN14974 inhibits Acid Ceramidase, increasing ceramide and inducing apoptosis.

Caption: Workflow for in vivo evaluation of ARN14974 in mice.

References

ARN14974: Application Notes and Protocols for Researchers

For research use only. Not for use in humans or animals.

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase (AC).[1][2] By blocking the hydrolysis of ceramide into sphingosine and fatty acid, ARN14974 effectively increases cellular levels of ceramide, a pro-apoptotic lipid, while decreasing levels of the pro-proliferative metabolite sphingosine.[1][3] These characteristics make ARN14974 a valuable tool for investigating the role of the ceramide/sphingosine-1-phosphate rheostat in various physiological and pathological processes, including cancer.

Physicochemical and Inhibitory Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁FN₂O₃ | [1][4] |

| Molecular Weight | 404.4 g/mol | [1][4] |

| CAS Number | 1644158-57-5 | [1] |

| IC₅₀ (Human AC) | 79 nM | [1][2] |

| IC₅₀ (SW403 cells) | 825 nM | [3] |

| IC₅₀ (Raw 264.7 cells) | 400 nM | [3] |

Solubility of ARN14974

| Solvent | Concentration | Comments | Reference |

| DMSO | ≤ 50 mg/mL (123.63 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO. | [2] |

| DMF | 2 mg/mL | - | [1][5] |

| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.47 mM) | Forms a clear solution. Suitable for in vivo (i.p.) administration. | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL (2.47 mM) | Forms a suspended solution. Requires sonication. Suitable for in vivo (oral, i.p.) administration. | [2] |

Mechanism of Action: Sphingolipid Metabolism Modulation

ARN14974 acts as a noncompetitive inhibitor of acid ceramidase, covalently binding to the catalytic cysteine residue (Cys-143) of the enzyme.[3] This inhibition blocks the degradation of ceramide, a key bioactive lipid involved in signaling pathways that regulate apoptosis, cell senescence, and inflammation.[3][6] The subsequent accumulation of ceramide and reduction of sphingosine shifts the cellular balance towards apoptosis, making acid ceramidase an attractive target in cancer research.[6][7]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of ARN14974 for subsequent dilution in experimental assays.

Materials:

-

ARN14974 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Equilibrate the ARN14974 vial to room temperature before opening.

-

Weigh the desired amount of ARN14974 powder in a sterile tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 247.26 µL of DMSO to 1 mg of ARN14974, which has a molecular weight of 404.4 g/mol ).

-

Vortex the solution thoroughly to aid dissolution.

-

For higher concentrations, sonicate the solution and/or warm it to 37-60°C until the solid is completely dissolved.[2][5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AcidCeramidaseInhibitor17a | C24H21FN2O3 | CID 101913546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Acid Ceramidase Activity with ARN14974

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ARN14974, a potent acid ceramidase (AC) inhibitor, in assays designed to measure AC activity. This document includes detailed protocols for both cell-based and cell-free assays, data presentation for quantitative analysis, and visual representations of the underlying biochemical pathways and experimental procedures.

Introduction

Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal hydrolase that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is crucial for maintaining the dynamic balance of bioactive sphingolipids, which are involved in regulating critical cellular processes such as proliferation, apoptosis, and inflammation.[2][3] Dysregulation of AC activity has been implicated in several human pathologies, including Farber disease, a rare lysosomal storage disorder resulting from deficient AC activity, and various cancers where AC is often overexpressed.[1][2][3]

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase.[4][5] Its high specificity and potency make it an invaluable tool for studying the physiological and pathological roles of AC and for the development of novel therapeutic strategies targeting this enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data for ARN14974, providing a quick reference for experimental design.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 | 79 nM | Intracellular acid ceramidase | [4][5][6] |

| Cellular Concentration Range | 0.1 - 20 µM | SW403 adenocarcinoma cells, RAW 264.7 murine macrophages | [4] |

| In Vivo Dosage | 10 mg/kg (i.p. or i.v.) | Mice | [4][5] |

Signaling Pathway and Inhibition

Acid ceramidase plays a central role in sphingolipid metabolism by hydrolyzing ceramide. Inhibition of AC by ARN14974 leads to an accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P). This modulation of sphingolipid levels can impact various signaling pathways involved in cell fate decisions.

Caption: Acid Ceramidase hydrolyzes Ceramide; ARN14974 inhibits this.

Experimental Protocols

This section provides detailed protocols for measuring acid ceramidase activity using a fluorogenic substrate in the presence of the inhibitor ARN14974. The protocols are adaptable for both cell lysates (cell-free) and intact cells (cell-based).

Materials and Reagents

-

Cells: SW403 adenocarcinoma cells, RAW 264.7 murine macrophages, or other cell lines of interest.

-

Inhibitor: ARN14974 (Cayman Chemical, MedchemExpress, or other suppliers). Prepare a stock solution in DMSO.

-

Fluorogenic Substrate: NBD-C12-Ceramide or RBM14-12. Prepare a stock solution in ethanol or DMSO.

-

Lysis Buffer: 0.2 M sucrose solution or a buffer containing 0.2 M citrate/phosphate (pH 4.5), 0.3 M NaCl, and 0.2% Igepal.

-

Assay Buffer: 25 mM Sodium Acetate, pH 4.5.

-

Stop Solution: For NBD-C12-Ceramide, use ethanol. For RBM14-12, a glycine/NaOH buffer (100 mM, pH 10.6) is used after a periodate oxidation step.

-

Protein Quantification Assay: BCA or Bradford assay kit.

-

Instrumentation: 96-well plate reader with fluorescence capabilities, sonicator, centrifuge.

Protocol 1: In Vitro AC Activity Assay using Cell Lysates

This protocol measures the activity of acid ceramidase from cell homogenates.

1. Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS. c. Resuspend the cell pellet in 100 µL of ice-cold 0.2 M sucrose solution. d. Sonicate the cell suspension on ice (e.g., 3 cycles of 10 seconds with 30-second intervals). e. Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.

2. Enzyme Inhibition and Reaction: a. In a 96-well black plate, add the following components in order:

- 74.5 µL of 25 mM Sodium Acetate buffer (pH 4.5).

- 1 µL of ARN14974 at various concentrations (or DMSO for control). Pre-incubate for 15-30 minutes at 37°C.

- 10-25 µg of cell lysate protein. b. Initiate the enzymatic reaction by adding 0.5 µL of 4 mM fluorogenic substrate solution (e.g., RBM14-12, final concentration 20 µM). c. Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Reaction Termination and Fluorescence Measurement: a. For RBM14-12: Add reagents for the two-step derivatization to yield a fluorescent product as described in the literature[1]. b. For NBD-C12-Ceramide: Stop the reaction by adding 10 times the reaction volume of ethanol. Centrifuge to pellet precipitated protein. c. Measure the fluorescence of the product in the supernatant using a plate reader at the appropriate excitation and emission wavelengths (e.g., for NBD: Ex/Em = 435/525 nm).